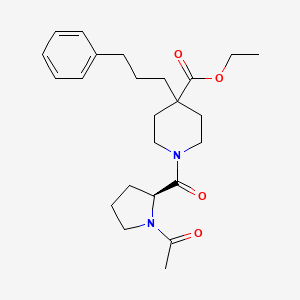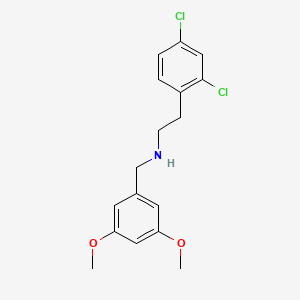
(4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a phenylcyclopropyl ketone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE typically involves the reaction of benzhydrylpiperazine with phenylcyclopropyl ketone under specific conditions. One common method includes the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in hexafluoroisopropanol (HFIP) solvent at room temperature . The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the carbonyl carbon of the ketone, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
(4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE involves its interaction with specific molecular targets. The benzhydryl group and piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenylcyclopropyl ketone moiety may also play a role in binding to specific sites, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
(4-BENZHYDRYLPIPERAZINO)(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANONE: Similar structure but with a pyrazole ring instead of a phenylcyclopropyl ketone.
(4-BENZHYDRYLPIPERAZINO)(CYCLOHEXYL)METHANONE: Contains a cyclohexyl group instead of a phenylcyclopropyl ketone.
Uniqueness
(4-BENZHYDRYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE is unique due to its combination of a benzhydryl-substituted piperazine ring and a phenylcyclopropyl ketone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O/c30-27(25-20-24(25)21-10-4-1-5-11-21)29-18-16-28(17-19-29)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-26H,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQJYSCHUQBXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CC4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-diethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5148280.png)
![(2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5148281.png)
![N,N-Diethyl-N-{4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-3-methoxyphenyl}amine](/img/structure/B5148287.png)
![1-(4-CHLOROPHENYL)-5-OXO-N~3~-[3-(TRIFLUOROMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE](/img/structure/B5148295.png)
![N-[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5148312.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5148314.png)
![4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5148316.png)
![6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide](/img/structure/B5148324.png)
![2,4-dimethoxy-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)benzenesulfonohydrazide](/img/structure/B5148325.png)
![ethyl 2-[5-[(E)-[1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B5148329.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-ethyl-3-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5148330.png)
